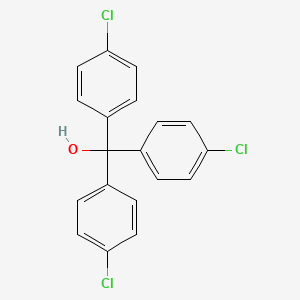

Tris(4-chlorophenyl)methanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

tris(4-chlorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13Cl3O/c20-16-7-1-13(2-8-16)19(23,14-3-9-17(21)10-4-14)15-5-11-18(22)12-6-15/h1-12,23H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPFKTJMHOWDJKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)(C3=CC=C(C=C3)Cl)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13Cl3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50184187 | |

| Record name | Tris(4-chlorophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50184187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3010-80-8 | |

| Record name | Tris(4-chlorophenyl)methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3010-80-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tris(4-chlorophenyl)methanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003010808 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tris(4-chlorophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50184187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4',4''-trichlorotrityl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.217 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Tris(4-chlorophenyl)methanol: A Technical Overview for Researchers

For Immediate Release

This technical guide provides an in-depth overview of Tris(4-chlorophenyl)methanol (TCPMOH), a persistent organic pollutant of interest to researchers, scientists, and drug development professionals. This document outlines its chemical identity, summarizes key quantitative toxicological data, provides detailed experimental protocols for its study, and visualizes its known biological interactions.

Core Chemical Identifiers

| Identifier | Value |

| CAS Number | 3010-80-8 |

| IUPAC Name | This compound |

| Molecular Formula | C₁₉H₁₃Cl₃O |

| Synonyms | 4,4',4''-Trichlorotrityl alcohol, TCPMOH |

Toxicological Data Summary

This compound has been shown to elicit toxicological effects in both aquatic and mammalian models. The following tables summarize key quantitative findings from studies on zebrafish embryos and rats.

Developmental Toxicity in Zebrafish Embryos

| Endpoint | Exposure Concentration | Result | Reference |

| Pancreas Area Reduction | 50 nM TCPMOH | 13% decrease compared to controls | |

| Pancreatic Islet Area Reduction | 50 nM TCPMOH | 20.8% decrease compared to controls | |

| Gene Expression Changes | 50 nM TCPMOH | 547 genes significantly changed (215 upregulated, 332 downregulated) |

Systemic Toxicity in Rats (4-week dietary exposure)

| Endpoint | Dietary Concentration | Result | Reference |

| Increased Spleen to Body Weight Ratio (Males) | 10 ppm and 100 ppm | Statistically significant increase | |

| Increased Spleen to Body Weight Ratio (Females) | 100 ppm | Statistically significant increase | |

| Increased Liver to Body Weight Ratio (Both Sexes) | 100 ppm | Statistically significant increase | |

| Hepatic Enzyme Activities (Phase-I and Phase-II) | 10 ppm and 100 ppm | Dose-related increases |

Experimental Protocols

Developmental Toxicity Assessment in Zebrafish (Danio rerio)

This protocol outlines the methodology for assessing the developmental toxicity of this compound in zebrafish embryos, focusing on pancreatic organogenesis and gene expression analysis.

1. Animal Husbandry and Embryo Collection:

-

Wild-type zebrafish are maintained in a standard recirculating aquaculture system.

-

Embryos are collected following natural spawning and staged according to standard procedures.

2. Exposure Protocol:

-

Healthy, normally developing embryos are selected at 24 hours post-fertilization (hpf).

-

Embryos are exposed to a 50 nM solution of this compound in 0.3X Danieau's medium with 0.01% v/v DMSO as a vehicle control.

-

Exposures are conducted in glass vials and the exposure medium is refreshed daily until 96 or 100 hpf.

3. Morphological Analysis of the Pancreas:

-

At 96 hpf, transgenic zebrafish lines, such as Tg(ptf1a:EGFP) for exocrine pancreas and Tg(ins:EGFP) for endocrine beta-cells, are used for visualization.

-

Embryos are anesthetized and imaged using fluorescence microscopy.

-

The area of the pancreas and pancreatic islets is quantified using image analysis software.

4. Gene Expression Analysis via RNA Sequencing:

-

At 100 hpf, pools of 8-10 embryos per replicate are collected and stored in an RNA stabilization solution.

-

Total RNA is extracted using a commercial kit following tissue homogenization.

-

RNA quality and quantity are assessed, and libraries are prepared for sequencing (e.g., using an Illumina platform).

-

Bioinformatic analysis is performed to identify differentially expressed genes and conduct pathway analysis.

Quantification of this compound in Rat Plasma by GC-MS

This section describes a validated method for the simultaneous quantification of this compound and its parent compound, Tris(4-chlorophenyl)methane, in rat plasma.

1. Sample Preparation:

-

Rat plasma samples are thawed and vortexed.

-

An internal standard is added to each plasma sample.

-

Proteins are precipitated by the addition of acetonitrile, followed by vortexing and centrifugation.

-

The supernatant is transferred to a new tube and evaporated to dryness under a stream of nitrogen.

-

The residue is reconstituted in a suitable solvent for GC-MS analysis.

2. GC-MS Analysis:

-

Gas Chromatograph: Agilent 6890 or equivalent.

-

Mass Spectrometer: Agilent 5975 or equivalent.

-

Column: A non-polar capillary column, such as a DB-5ms.

-

Injector: Splitless mode.

-

Carrier Gas: Helium.

-

Temperature Program: An optimized temperature gradient is used to separate the analytes.

-

Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode for sensitive and specific detection of the target analytes.

3. Calibration and Quantification:

-

A calibration curve is prepared by spiking blank rat plasma with known concentrations of this compound.

-

The concentration of the analyte in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Biological Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the known biological signaling pathways affected by this compound and a typical experimental workflow for its analysis.

Caption: Biological pathways downregulated by this compound exposure.

Caption: Experimental workflow for transcriptomic analysis of TCPMOH-exposed zebrafish embryos.

Tris(4-chlorophenyl)methanol: A Deep Dive into Its Environmental Presence and Biological Impact

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Tris(4-chlorophenyl)methanol (TCPMOH) is a persistent and bioaccumulative environmental contaminant. Believed to be a byproduct of the manufacturing of the pesticide DDT and an impurity in technical-grade DDT, TCPMOH has been detected in a wide range of environmental matrices, including sediment, fish, and marine mammals, as well as in human tissues such as breast milk and adipose tissue.[1][2][3][4][5][6] This technical guide provides a comprehensive overview of the known environmental sources, fate, and biological effects of TCPMOH, with a focus on its interaction with key metabolic pathways. Detailed experimental protocols for its analysis and a summary of reported environmental concentrations are also presented to support further research in this area.

Environmental Sources and Fate

The primary source of this compound is linked to the production and use of the organochlorine pesticide dichlorodiphenyltrichloroethane (DDT).[2][3][4] It is considered a manufacturing byproduct and is also present as an impurity in technical DDT formulations.[1] Other potential, though less defined, sources may include the manufacturing of other agrochemicals like dicofol, as well as synthetic polymers and certain dyes.[5]

Once released into the environment, TCPMOH exhibits significant persistence. Its chemical structure contributes to its resistance to degradation, leading to its accumulation in various environmental compartments. It is often found in conjunction with its presumed precursor, Tris(4-chlorophenyl)methane (TCPMe), and can be formed from the metabolism of TCPMe in organisms.[5] Due to its lipophilic nature, TCPMOH bioaccumulates in organisms and biomagnifies through the food web, with evidence suggesting a 10-100 fold increase in concentration from fish to marine mammals.[1]

Quantitative Data on Environmental Concentrations

The following tables summarize the reported concentrations of this compound in various environmental matrices. These values highlight the global distribution and bioaccumulative nature of this contaminant.

Table 1: Concentration of this compound in Biota

| Biotic Matrix | Location | Concentration Range | Basis |

| Marine Mammals | North Sea | 1-2 mg/kg | Lipid Weight |

| Marine Mammals | North Sea and Dutch Wadden Sea | 0.2 - 2 mg/kg | Lipid Weight |

| Marine and Freshwater Fish | Not Specified | 0.005 - 0.4 mg/kg | Lipid Weight |

| Fish | Gulf of Gdańsk, Baltic Sea | < 0.02 - 0.4 ng/g | Wet Weight |

| Caspian Seal | Caspian Sea | 2.0 ± 88 ng/g | Fat Weight |

| Larga Seal | Russia/Japan | 1.6 ± 17 ng/g | Fat Weight |

| Baikal Seal | Lake Baikal | 0.5 ± 9.3 ng/g | Fat Weight |

| Ringed Seal | Russia | 0.4 ± 0.9 ng/g | Fat Weight |

Data compiled from multiple sources.[1][5][7]

Table 2: Concentration of this compound in Abiotic Matrices

| Abiotic Matrix | Location | Concentration | Basis |

| Sediment | Rhine Delta | 1.2 and 3.0 µg/kg | Dry Weight |

Data compiled from a study on the Rhine delta.[7]

Biological Effects and Signaling Pathways

Recent research has begun to shed light on the biological effects of TCPMOH, particularly its impact on developmental processes and metabolic pathways. Studies using zebrafish embryos have demonstrated that developmental exposure to TCPMOH can disrupt pancreatic organogenesis.[2] Furthermore, transcriptomic analysis has revealed that TCPMOH exposure can significantly alter gene expression profiles, leading to the downregulation of pathways associated with retinol metabolism, circadian rhythm, and steroid biosynthesis.[2]

A key area of concern is the interaction of TCPMOH with xenobiotic metabolism pathways. Evidence suggests that TCPMOH can downregulate the expression of the aryl hydrocarbon receptor 2 (ahr2) and several cytochrome P450 (CYP) enzymes, including cyp1a1, cyp1b1, cyp1c1, cyp1c2, and cyp2y3.[7] The AHR pathway is a critical regulator of the body's response to many environmental contaminants, and its disruption can have far-reaching consequences. The downregulation of CYP enzymes, which are essential for the detoxification of foreign compounds, indicates that TCPMOH may interfere with the organism's ability to process and eliminate other harmful substances.

Below is a diagram illustrating the proposed inhibitory effect of this compound on the Aryl Hydrocarbon Receptor (AHR) signaling pathway.

Caption: Proposed inhibitory effect of TCPMOH on the AHR signaling pathway.

Experimental Protocols

The analysis of this compound in environmental samples typically involves a multi-step process of extraction, cleanup, and instrumental analysis. The following provides a generalized protocol based on cited methodologies.[1][7]

4.1. Sample Preparation and Extraction

-

Biota (Fish, Marine Mammals):

-

Homogenize the tissue sample.

-

Perform a Soxhlet extraction with an appropriate organic solvent (e.g., a mixture of hexane and dichloromethane).

-

The extraction is typically carried out for several hours to ensure efficient recovery of the analyte.

-

-

Sediment:

-

Air-dry the sediment sample and sieve to remove large debris.

-

Perform a Soxhlet extraction similar to the protocol for biota.

-

4.2. Cleanup

-

Gel Permeation Chromatography (GPC): The crude extract is passed through a GPC column to remove high molecular weight compounds such as lipids.

-

Silica Gel or Florisil Column Chromatography: Further cleanup and fractionation are achieved using a silica gel or Florisil column. The elution is performed with a series of solvents of increasing polarity to isolate the fraction containing TCPMOH.

4.3. Instrumental Analysis (GC/MS)

-

Gas Chromatography (GC):

-

Column: A non-polar or semi-polar capillary column (e.g., DB-5ms) is commonly used.

-

Injector: Splitless injection is often employed for trace analysis.

-

Temperature Program: A programmed temperature ramp is used to separate the analytes. A typical program might start at a low temperature (e.g., 80°C), ramp up to a higher temperature (e.g., 280°C), and hold for a period to ensure elution of all compounds.

-

-

Mass Spectrometry (MS):

-

Ionization: Electron Impact (EI) or Negative Chemical Ionization (NCI) can be used. NCI may offer higher sensitivity for halogenated compounds like TCPMOH.[7]

-

Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity by monitoring for specific ions characteristic of TCPMOH.

-

The following diagram outlines the general experimental workflow for the analysis of TCPMOH in environmental samples.

Caption: General workflow for TCPMOH analysis in environmental samples.

Conclusion

This compound is a persistent organic pollutant with a global distribution. Its association with DDT production highlights the long-lasting legacy of historical pesticide use. The bioaccumulative nature of TCPMOH and its potential to disrupt critical biological pathways, such as the AHR signaling pathway, underscore the need for continued monitoring and research. The methodologies and data presented in this guide are intended to provide a foundation for scientists and researchers to further investigate the environmental fate and toxicological effects of this emerging contaminant of concern.

References

- 1. Tris(4-chlorophenyl)methane (TCPM) and this compound (TCPMOH) disrupt pancreatic organogenesis and gene expression in zebrafish embryos - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Determination of this compound and tris(4-chlorophenyl)methane in fish, marine mammals and sediment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of this compound on the rat following short-term oral exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. research.wur.nl [research.wur.nl]

- 5. researchgate.net [researchgate.net]

- 6. The ecotoxicological contaminant this compound (TCPMOH) impacts embryonic development in zebrafish (Danio rerio) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [Residues of tris(4-chlorophenyl)methane and tris(chlorophylyl)methanol in fish from the Gulf of Gdańsk]. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

An In-depth Technical Guide to Tris(4-chlorophenyl)methanol: Formation, Metabolism, and Analytical Considerations

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tris(4-chlorophenyl)methanol (TCPMOH) is a persistent and bioaccumulative environmental contaminant.[1] Believed to be a byproduct of DDT manufacturing, TCPMOH's presence in various ecosystems and human tissues raises significant toxicological concerns.[2][3] This technical guide provides a comprehensive overview of the current scientific understanding of TCPMOH, focusing on its origins, metabolic fate, and the analytical methodologies employed in its study. While detailed environmental degradation pathways and specific degradation products remain largely uncharacterized, this document synthesizes the available data on its formation, interaction with metabolic systems, and toxicological impact. It also presents experimental protocols and quantitative data to serve as a valuable resource for researchers in environmental science, toxicology, and drug development.

Introduction

This compound, a triarylmethane compound, is structurally related to the pesticide DDT.[1] It is considered a persistent organic pollutant (POP) due to its resistance to degradation and its tendency to accumulate in living organisms.[1] The primary source of TCPMOH in the environment is believed to be as an impurity in technical DDT formulations and as a metabolic byproduct of Tris(4-chlorophenyl)methane (TCPM).[4][5] Its detection in marine mammals, fish, and human breast milk underscores its widespread distribution and potential for human exposure.[2][6] Understanding the behavior of TCPMOH in biological systems is crucial for assessing its risk to human health and the environment.

Formation and Origin

TCPMOH is not a compound that is intentionally produced or used commercially. Its presence in the environment is primarily linked to the manufacturing of DDT.[4] It is considered an impurity in technical grade DDT and is also formed through the metabolic oxidation of Tris(4-chlorophenyl)methane (TCPM), another DDT-related contaminant.[7]

References

- 1. This compound | C19H13Cl3O | CID 76379 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The ecotoxicological contaminant this compound (TCPMOH) impacts embryonic development in zebrafish (Danio rerio) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tris(4-chlorophenyl)methane and this compound disrupt pancreatic organogenesis and gene expression in zebrafish embryos - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tris(4-chlorophenyl)methane (TCPM) and this compound (TCPMOH) disrupt pancreatic organogenesis and gene expression in zebrafish embryos - PMC [pmc.ncbi.nlm.nih.gov]

- 5. research.wur.nl [research.wur.nl]

- 6. Tris (4-chlorophenyl) methane and tris (4-chlorophenyl) methanol in marine mammals from the Estuary and Gulf of St. Lawrence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The ecotoxicological contaminant this compound (TCPMOH) impacts embryonic development in zebrafish (Danio rerio) - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Toxicological Mechanisms of Tris(4-chlorophenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tris(4-chlorophenyl)methanol (TCPMOH), a persistent environmental contaminant structurally related to the pesticide DDT, has garnered increasing scientific attention due to its potential toxicological effects. This technical guide provides a comprehensive overview of the current understanding of the mechanisms of action underlying TCPMOH toxicity. Through a detailed examination of existing literature, this document outlines its effects on developmental processes, endocrine function, and xenobiotic metabolism. Key experimental findings are summarized in quantitative tables, and detailed protocols for pivotal assays are provided to facilitate reproducibility and further investigation. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to offer a clear and concise representation of the complex biological interactions involved in TCPMOH toxicity. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of environmental toxicants and their impact on biological systems.

Introduction

This compound (TCPMOH) is an organochlorine compound found in various environmental matrices and biota, including human tissues.[1][2] It is considered a byproduct of dichlorodiphenyltrichloroethane (DDT) manufacturing and shares structural similarities with this notorious pesticide.[1] The persistence and bioaccumulative potential of TCPMOH raise concerns about its long-term effects on ecosystem and human health.[1][2] This guide delves into the molecular mechanisms that drive the toxicity of TCPMOH, focusing on its role as an endocrine disruptor, a developmental toxicant, and a modulator of xenobiotic metabolism.

Quantitative Toxicological Data

The following tables summarize the key quantitative data from various toxicological studies on this compound.

Table 1: Developmental and Systemic Toxicity of this compound

| Species | Exposure Route | Endpoint | Concentration/Dose | Effect | Reference |

| Zebrafish (Danio rerio) Embryo | Aqueous | Mortality | 0.5, 1, and 5 µM | Increased mortality in a concentration-dependent manner | [1][3] |

| Zebrafish (Danio rerio) Embryo | Aqueous | Pancreatic Islet Area Reduction | 50 nM | 20.8% reduction compared to controls | [2][4] |

| Zebrafish (Danio rerio) Embryo | Aqueous | Total Pancreas Area Reduction | 50 nM | 13% reduction compared to controls | [2][4] |

| Rat (Sprague Dawley) | Dietary | No Adverse Effect Level (NAEL) - Reproductive | 10 ppm (1.2 mg/kg/day) | No significant effects on reproductive parameters | [5] |

| Rat (Sprague Dawley) | Dietary | Systemic Effects | 10 ppm (1.2 mg/kg/day) | Increased spleen to body weight ratio, hepatic effects, and modulation of white blood cell counts | [6] |

Table 2: Endocrine Disruption Potential of this compound

| Assay System | Endpoint | Parameter | Value | Effect | Reference |

| Rat Prostate Androgen Receptor | Competitive Binding | Ki | 0.62 µM | Binds to the androgen receptor with an affinity comparable to p,p'-DDE | [5] |

| MCF-7 Cells | Estrogenicity/Anti-estrogenicity | Proliferation | Not specified | Failed to induce proliferation or block estradiol-induced proliferation, indicating neither estrogenic nor anti-estrogenic activity in this assay. | [5] |

Key Signaling Pathways Affected by this compound

Endocrine Disruption: Androgen and Estrogen Signaling

TCPMOH has been identified as an endocrine-disrupting chemical, primarily through its interaction with the androgen receptor.[5] In vitro studies have demonstrated that TCPMOH can bind to the rat prostate androgen receptor, suggesting a potential antiandrogenic mode of action.[5] However, in vivo studies in rats did not show alterations in testosterone levels, indicating a more complex mechanism may be at play.[5] Interestingly, some studies suggest TCPMOH can also act as an estrogen mimic, although this was not observed in MCF-7 cell proliferation assays.[5]

Disruption of Xenobiotic Metabolism: The Aryl Hydrocarbon Receptor (AHR) Pathway

The AHR pathway is a critical regulator of the metabolism of foreign compounds. Studies in zebrafish embryos have shown that TCPMOH exposure leads to a downregulation of genes regulated by the AHR, including several cytochrome P450 (CYP) enzymes such as cyp1a1, cyp1b1, cyp1c1, and cyp1c2.[1][3] This suggests that TCPMOH may interfere with the detoxification of other xenobiotics, potentially leading to synergistic toxic effects.

Detailed Experimental Protocols

Zebrafish Embryo Toxicity Assay

This protocol is adapted from studies investigating the developmental toxicity of TCPMOH in zebrafish.[1][2][3][4]

-

Animal Model: Wild-type or transgenic (e.g., Tg(ptf1a::GFP), Tg(insulin::GFP)) zebrafish (Danio rerio) embryos.

-

Exposure Medium: 0.3X Danieau's medium.

-

Test Substance Preparation: A concentrated stock solution of TCPMOH (e.g., 500 µM) is prepared in DMSO. Working solutions are made by diluting the stock in the exposure medium to the desired final concentrations (e.g., 50 nM, 0.1, 0.5, 1, 5 µM). A vehicle control (e.g., 0.01% v/v DMSO) is run in parallel.

-

Exposure Protocol:

-

Collect newly fertilized embryos and raise them to 24 hours post-fertilization (hpf).

-

Place a specific number of embryos (e.g., 10-20) into individual wells of a multi-well plate or glass vials containing the test solutions.

-

Incubate the embryos at 28.5°C on a 14:10 hour light:dark cycle.

-

Refresh the exposure media daily.

-

Monitor embryos daily for mortality, hatching rates, and morphological deformities (e.g., pericardial edema, yolk sac edema, spinal curvature) up to a designated time point (e.g., 96 hpf or 7 days post-fertilization).

-

-

Endpoint Analysis:

-

Morphological Analysis: Visualize and image embryos using a stereomicroscope. For transgenic lines, use fluorescence microscopy to assess organ-specific effects (e.g., pancreas size).

-

Gene Expression Analysis: At the end of the exposure period, pool embryos for RNA extraction and subsequent analysis by qPCR or RNA sequencing.

-

Ethoxyresorufin-O-deethylase (EROD) Assay in Zebrafish Embryos

This assay measures the activity of the cytochrome P450 enzyme CYP1A, a key enzyme in the AHR pathway.[1]

-

Principle: The non-fluorescent substrate 7-ethoxyresorufin is converted to the highly fluorescent product resorufin by CYP1A enzymes. The fluorescence intensity is proportional to the enzyme activity.

-

Protocol:

-

Expose zebrafish embryos to TCPMOH as described in the developmental toxicity assay.

-

At the desired time point (e.g., 96 hpf), transfer the embryos to a solution containing 7-ethoxyresorufin (e.g., 0.25 mg/mL).

-

Incubate for a specific period (e.g., 4 hours).

-

Anesthetize and mount the embryos for fluorescence microscopy.

-

Quantify the fluorescence intensity in the liver region of the embryos.

-

Compare the fluorescence intensity between TCPMOH-treated and control groups.

-

Androgen Receptor Competitive Binding Assay

This in vitro assay determines the ability of a test compound to compete with a radiolabeled or fluorescently labeled androgen for binding to the androgen receptor.[5]

-

Materials:

-

Source of androgen receptor (e.g., rat prostate cytosol or recombinant human AR).

-

Radiolabeled ([³H]-R1881) or fluorescently labeled androgen ligand.

-

Test compound (TCPMOH) at various concentrations.

-

Scintillation counter or fluorescence polarization reader.

-

-

Protocol:

-

Incubate the androgen receptor preparation with a fixed concentration of the labeled androgen in the presence of increasing concentrations of TCPMOH or a known competitor (positive control).

-

After incubation to allow binding to reach equilibrium, separate the receptor-bound from the free labeled androgen (e.g., using hydroxylapatite or a filter membrane for radiolabeled assays).

-

Quantify the amount of bound labeled androgen.

-

Plot the percentage of bound labeled androgen against the concentration of TCPMOH.

-

Calculate the IC50 (the concentration of TCPMOH that inhibits 50% of the specific binding of the labeled androgen) and subsequently the Ki (inhibition constant).

-

Conclusion

The available evidence strongly indicates that this compound is a multifaceted toxicant with the potential to disrupt critical biological processes. Its ability to interfere with endocrine signaling, particularly the androgen pathway, and to modulate the expression of genes involved in xenobiotic metabolism highlights its potential to cause adverse health effects. Furthermore, the demonstrated developmental toxicity in zebrafish, including impaired pancreatic development, underscores the risks it may pose to developing organisms.

The detailed experimental protocols and visualized pathways presented in this guide are intended to provide a solid foundation for future research in this area. Further studies are warranted to fully elucidate the specific molecular interactions of TCPMOH with its biological targets, to establish more comprehensive dose-response relationships in various species, and to assess the potential for synergistic effects with other environmental contaminants. A deeper understanding of the mechanisms of TCPMOH toxicity is crucial for accurate risk assessment and the development of strategies to mitigate its impact on environmental and human health.

References

- 1. The ecotoxicological contaminant this compound (TCPMOH) impacts embryonic development in zebrafish (Danio rerio) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The ecotoxicological contaminant this compound (TCPMOH) impacts embryonic development in zebrafish (Danio rerio) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tris(4-chlorophenyl)methane (TCPM) and this compound (TCPMOH) disrupt pancreatic organogenesis and gene expression in zebrafish embryos - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Reproductive effects of this compound in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of this compound on the rat following short-term oral exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Endocrine Disrupting Properties of Tris(4-chlorophenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(4-chlorophenyl)methanol (TCPM) and its structurally related compound, Tris(4-chlorophenyl)methane (TCPM), are emerging organochlorine contaminants of concern.[1][2] Believed to be byproducts of the manufacturing of the pesticide DDT, these compounds are persistent in the environment, bioaccumulate in organisms, and have been detected in human tissues, including breast milk and adipose tissue.[1][3] Growing evidence suggests that TCPM and its metabolite, this compound (TCPMOH), possess endocrine-disrupting properties, warranting a thorough investigation into their mechanisms of action and potential health risks. This technical guide provides a comprehensive overview of the current scientific understanding of the endocrine-disrupting effects of TCPM, with a focus on quantitative data, experimental methodologies, and the signaling pathways involved.

Endocrine Disrupting Effects of this compound

Current research indicates that TCPM primarily exerts its endocrine-disrupting effects through antagonism of the androgen receptor and potential interference with steroid biosynthesis. Its metabolite, TCPMOH, has been shown to impact pancreatic development in zebrafish models, suggesting a broader range of endocrine-related toxicities.

Quantitative Data Summary

The following tables summarize the key quantitative findings from various studies on the endocrine-disrupting properties of TCPM and TCPMOH.

Table 1: Androgen Receptor Binding Affinity of this compound

| Compound | Assay Type | Species | Receptor | Parameter | Value | Reference |

| This compound (TCPM) | Competitive Binding Assay | Rat | Androgen Receptor | Kᵢ | 0.62 µM | [4] |

Table 2: In Vivo Endocrine Effects of this compound in Rats

| Compound | Species | Exposure | Dose | Endpoint | Observation | Reference |

| This compound (TCPM) | Rat (male) | 28-day dietary | 100 ppm (12.4 mg/kg/day) | Serum Follicle-Stimulating Hormone (FSH) | Significantly elevated | [4] |

Table 3: Developmental Toxicity of this compound (TCPMOH) in Zebrafish

| Compound | Species | Exposure Duration | Concentration | Endpoint | Observation | Reference |

| This compound (TCPMOH) | Zebrafish (embryos) | 24 to 96 hpf | 50 nM | Islet Area | 20.8% reduction | [1][3] |

| This compound (TCPMOH) | Zebrafish (embryos) | 24 to 96 hpf | 50 nM | Total Pancreas Area | 13% reduction | [1][3] |

Table 4: Effects of this compound (TCPM) and its Methanol Metabolite (TCPMOH) on Gene Expression in Zebrafish Embryos

| Compound | Species | Exposure | Concentration | Pathway Analysis | Key Findings | Reference |

| TCPM & TCPMOH | Zebrafish (embryos) | 24 to 100 hpf | 50 nM | RNA Sequencing | Downregulation of steroid biosynthesis, circadian rhythm, and retinol metabolism pathways. | [1][3] |

Key Experimental Protocols

This section details the methodologies for the key experiments cited in this guide, providing a framework for the replication and further investigation of the endocrine-disrupting properties of TCPM.

Androgen Receptor Competitive Binding Assay

Objective: To determine the binding affinity of a test compound to the androgen receptor.

Principle: This assay measures the ability of a test compound to compete with a radiolabeled androgen (e.g., ³H-R1881) for binding to the androgen receptor in a cytosolic preparation from a target tissue, typically the rat prostate. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined, and from this, the inhibitory constant (Ki) can be calculated.

Materials:

-

Adult male Sprague-Dawley rats

-

Radiolabeled androgen: [³H]methyltrienolone (R1881)

-

Unlabeled R1881

-

Test compound (this compound)

-

Assay buffer (e.g., Tris-HCl buffer with protease inhibitors)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Cytosol Preparation: Prostates from castrated male rats are homogenized in cold assay buffer. The homogenate is centrifuged at high speed to pellet cellular debris, and the resulting supernatant (cytosol) containing the androgen receptors is collected.

-

Competitive Binding: A constant concentration of ³H-R1881 and varying concentrations of the unlabeled test compound (TCPM) are incubated with the prostate cytosol.

-

Separation of Bound and Free Ligand: After incubation, unbound ligand is separated from the receptor-bound ligand using a method such as dextran-coated charcoal adsorption or hydroxylapatite precipitation.

-

Quantification: The amount of radioactivity in the bound fraction is measured using a liquid scintillation counter.

-

Data Analysis: The percentage of specific binding of ³H-R1881 is plotted against the logarithm of the test compound concentration. The IC50 value is determined from the resulting sigmoidal curve. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Zebrafish Pancreatic Development Assay

Objective: To assess the impact of a test compound on the development of the pancreas in a living organism.

Principle: Transgenic zebrafish lines expressing fluorescent proteins in specific pancreatic cell types (e.g., insulin-producing beta cells) are exposed to the test compound during embryonic development. The development of the pancreas is then visualized and quantified using fluorescence microscopy.

Materials:

-

Transgenic zebrafish embryos (e.g., Tg(ins:GFP) for beta cells)

-

Test compound (this compound)

-

Embryo medium

-

Microscope with fluorescence capabilities

-

Image analysis software

Procedure:

-

Exposure: Zebrafish embryos are placed in multi-well plates containing embryo medium with different concentrations of the test compound (TCPMOH) or a vehicle control. The exposure typically starts at an early developmental stage (e.g., 24 hours post-fertilization, hpf) and continues for several days.[1][3]

-

Microscopy: At specific time points (e.g., 96 hpf), the embryos are anesthetized and mounted for imaging.[1][3] Fluorescence microscopy is used to visualize the fluorescently labeled pancreatic cells.

-

Image Analysis: The images are analyzed using software to quantify parameters such as the area of the pancreatic islets (clusters of endocrine cells) or the total area of the pancreas.

-

Data Analysis: The quantified parameters from the treated groups are compared to the control group to determine if the test compound has a significant effect on pancreatic development. Statistical analysis is performed to assess the significance of any observed differences.

Signaling Pathways and Mechanisms of Action

The endocrine-disrupting effects of this compound appear to be mediated through its interaction with the androgen receptor and its impact on steroid hormone biosynthesis.

Androgen Receptor Antagonism

This compound acts as an antagonist to the androgen receptor.[4] This means it can bind to the receptor, but instead of activating it like the natural androgen hormones (e.g., testosterone), it blocks the receptor from being activated. This competitive inhibition prevents the downstream signaling cascade that is normally initiated by androgens, which can lead to a variety of developmental and reproductive issues.

Caption: Competitive antagonism of the androgen receptor by TCPM.

Disruption of Steroid Biosynthesis

Studies in zebrafish have revealed that both TCPM and its metabolite TCPMOH can downregulate the steroid biosynthesis pathway.[1][3] This suggests that these compounds may inhibit one or more of the key enzymes involved in the conversion of cholesterol into steroid hormones such as testosterone and estradiol. The specific enzymatic targets within this pathway are an area of ongoing research.

Caption: Postulated disruption of the steroid biosynthesis pathway.

Impaired Pancreatic Development

In zebrafish, developmental exposure to TCPMOH has been shown to impair the formation of the pancreas, specifically reducing the size of the insulin-producing islets.[1][3] The underlying mechanism is likely complex and may involve the disruption of key signaling pathways that regulate organogenesis, such as the retinol (Vitamin A) metabolism pathway, which has been shown to be downregulated by TCPMOH.[1]

Caption: TCPMOH-induced disruption of pancreatic development.

Conclusion and Future Directions

The available evidence strongly suggests that this compound and its related compounds are endocrine disruptors with the potential to adversely affect human and wildlife health. The primary mechanisms of action identified to date are androgen receptor antagonism and disruption of steroid biosynthesis. Further research is needed to fully elucidate the specific molecular targets of TCPM and TCPMOH within the steroidogenic pathway and to determine the full spectrum of their endocrine-disrupting effects, particularly at environmentally relevant concentrations. Long-term studies are also required to assess the potential for developmental and reproductive toxicity in mammalian models. Given their persistence and bioaccumulative nature, continued monitoring of these compounds in the environment and in human populations is warranted.

References

- 1. Tris(4-chlorophenyl)methane (TCPM) and this compound (TCPMOH) disrupt pancreatic organogenesis and gene expression in zebrafish embryos - PMC [pmc.ncbi.nlm.nih.gov]

- 2. research.wur.nl [research.wur.nl]

- 3. Tris(4-chlorophenyl)methane and this compound disrupt pancreatic organogenesis and gene expression in zebrafish embryos - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An integrated computational, in vitro and metabolomics approach to the discovery of novel aromatase inhibitors with anti-breast cancer activities - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Genotoxic and Carcinogenic Potential of Tris(4-chlorophenyl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tris(4-chlorophenyl)methanol (TCPM), a persistent environmental contaminant structurally related to the pesticide DDT, has garnered increasing attention for its potential toxicological effects. While comprehensive genotoxicity and carcinogenicity data remain notably scarce, existing research provides suggestive evidence that warrants a thorough examination. This technical guide synthesizes the current state of knowledge regarding the genotoxic and carcinogenic potential of TCPM, presenting available quantitative data, detailing experimental methodologies, and visualizing implicated biological pathways. The significant data gaps in the current body of research are also highlighted, providing a roadmap for future investigative efforts.

Introduction

This compound is a tertiary alcohol and a triarylmethane compound, identified as a byproduct of DDT manufacturing.[1] Its persistence in the environment and detection in various biota, including marine mammals, raise concerns about its potential impact on ecosystem and human health.[2][3] While several studies have explored its systemic, reproductive, and developmental toxicity, a conclusive assessment of its genotoxicity and carcinogenicity is critically lacking. This guide aims to provide a detailed overview of the available, albeit limited, evidence.

Systemic Toxicity with Implications for Carcinogenicity

A key study by Poon et al. (1997) investigated the systemic toxicity of TCPM in rats, providing findings that may have implications for its carcinogenic potential. The study revealed dose-dependent effects on the liver, an organ often central to chemical carcinogenesis.

Quantitative Data from Rat Systemic Toxicity Study

The following table summarizes the key findings from the 28-day dietary exposure study in Sprague-Dawley rats.

| Parameter | Sex | 1 ppm (0.1 mg/kg/day) | 10 ppm (1.2 mg/kg/day) | 100 ppm (12.4 mg/kg/day) |

| Liver-to-Body Weight Ratio | Male | No significant change | No significant change | Increased |

| Female | No significant change | No significant change | Increased | |

| Hepatic Enzyme Activities | ||||

| Aminopyrine-N-demethylase | Male | No significant change | Increased | Markedly Increased |

| Female | No significant change | Increased | Markedly Increased | |

| p-Nitroanisole-O-demethylase | Male | No significant change | Increased | Markedly Increased |

| Female | No significant change | Increased | Markedly Increased | |

| UDP-glucuronosyltransferase | Male | No significant change | Increased | Markedly Increased |

| Female | No significant change | Increased | Markedly Increased | |

| Histopathological Findings | ||||

| Hepatocellular Hypertrophy | M & F | Not observed | Mild | Moderate to Marked |

| Proliferation of SER | M & F | Not observed | Mild | Moderate |

| Hepatocyte Apoptosis | Male | Not observed | Not significant | Increased |

SER: Smooth Endoplasmic Reticulum

Experimental Protocol: 28-Day Rat Dietary Study

-

Test System: Male and female Sprague-Dawley rats.

-

Administration: TCPM was administered in the diet at concentrations of 0, 1, 10, and 100 ppm for 28 consecutive days.

-

Endpoints Evaluated:

-

Clinical signs of toxicity, body weight, and food consumption were monitored throughout the study.

-

At termination, a complete necropsy was performed, and organ weights (liver, kidney, spleen, etc.) were recorded.

-

Hematological and clinical chemistry parameters were analyzed.

-

Hepatic microsomal and cytosolic enzyme activities were determined.

-

Histopathological examination of major organs and tissues was conducted.

-

-

Statistical Analysis: Data were analyzed using analysis of variance (ANOVA) followed by Dunnett's test for comparison with the control group.

Evidence of Genotoxic Potential from Gene Expression Studies

While direct mutagenicity or clastogenicity data is absent, recent studies in zebrafish embryos have provided insights into the molecular responses to TCPM exposure, suggesting a potential for interaction with DNA.

Gene Expression Changes in Zebrafish Embryos

A study by Navarrete et al. (2021) and further analysis by Wilson et al. (2022) demonstrated that developmental exposure of zebrafish embryos to TCPM resulted in significant alterations in gene expression, including the upregulation of pathways involved in DNA replication and repair.[4][5]

| Pathway | Direction of Change | Implication for Genotoxicity |

| DNA Replication | Upregulated | Suggests a cellular response to DNA damage, potentially to repair lesions. |

| Mismatch Repair | Upregulated | Indicates an active mechanism to correct errors in newly synthesized DNA, which could arise from chemical adduction. |

| Nucleotide Excision Repair | Downregulated | A decrease in this key DNA repair pathway could lead to an accumulation of DNA damage. |

Experimental Protocol: Zebrafish Developmental Toxicity and Gene Expression Analysis

-

Test System: Zebrafish (Danio rerio) embryos.

-

Exposure: Embryos were exposed to TCPM at a concentration of 50 nM from 24 to 100 hours post-fertilization.

-

Endpoints Evaluated:

-

Data Analysis:

-

Differential gene expression analysis was performed to identify genes significantly altered by TCPM exposure.

-

Pathway analysis (e.g., using KEGG database) was conducted to identify biological pathways enriched with the differentially expressed genes.

-

Implicated Signaling Pathways

The transcriptomic data from zebrafish studies point towards the involvement of several key cellular pathways in the response to TCPM.

Xenobiotic Metabolism and the Aryl Hydrocarbon Receptor (AHR) Pathway

TCPM exposure has been shown to modulate the expression of genes involved in xenobiotic metabolism.[6] Specifically, the "Metabolism of Xenobiotics by Cytochrome P450" pathway was found to be downregulated.[4] This suggests that TCPM may interfere with the normal detoxification processes, potentially leading to the accumulation of toxic metabolites. The aryl hydrocarbon receptor (AHR) is a key regulator of this pathway.

DNA Damage Response Pathway

The upregulation of DNA replication and mismatch repair pathways strongly suggests the activation of a DNA damage response. This cellular mechanism is triggered by the presence of DNA lesions to halt cell cycle progression and initiate repair.

Proposed Workflow for a Comprehensive Genotoxicity and Carcinogenicity Assessment

Given the significant data gaps, a structured approach is necessary to definitively characterize the genotoxic and carcinogenic hazards of TCPM. The following workflow outlines a standard battery of tests.

Conclusion and Future Directions

To address the current knowledge gaps, a comprehensive evaluation of TCPM using a standard battery of genotoxicity assays, including the Ames test and in vivo micronucleus assay, is imperative. A long-term, two-year rodent bioassay would be the definitive step to characterize its carcinogenic potential. Mechanistic studies, such as DNA adduct analysis, would further elucidate the mode of action. A complete toxicological profile is essential for regulatory agencies and public health officials to conduct a thorough risk assessment of this persistent environmental contaminant.

References

- 1. This compound | C19H13Cl3O | CID 76379 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. research.wur.nl [research.wur.nl]

- 3. researchgate.net [researchgate.net]

- 4. Tris(4-chlorophenyl)methane (TCPM) and this compound (TCPMOH) disrupt pancreatic organogenesis and gene expression in zebrafish embryos - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The ecotoxicological contaminant this compound (TCPMOH) impacts embryonic development in zebrafish (Danio rerio) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The ecotoxicological contaminant this compound (TCPMOH) impacts embryonic development in zebrafish (Danio rerio) - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Detection of Tris(4-chlorophenyl)methanol in Environmental Samples

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tris(4-chlorophenyl)methanol (TCPM), a persistent and bioaccumulative environmental contaminant, has garnered increasing attention due to its widespread presence in various environmental matrices and its potential toxicological effects. Believed to be a byproduct of the manufacturing of the pesticide DDT, TCPM has been detected in sediment, water, and a range of biological tissues, including fish, marine mammals, and humans.[1][2][3] Its detection and quantification are crucial for environmental monitoring, toxicological assessment, and understanding its implications for human health. This technical guide provides a comprehensive overview of the methodologies for TCPM detection in environmental samples, presents a summary of reported environmental concentrations, and explores its known biological signaling pathway interactions, offering valuable insights for researchers, environmental scientists, and professionals in drug development.

Introduction

This compound is an organochlorine compound structurally related to DDT.[4] Its persistence in the environment and its tendency to bioaccumulate in lipid-rich tissues raise concerns about its potential for long-range transport and adverse health effects.[5][6] Accurate and sensitive analytical methods are essential for determining the extent of TCPM contamination and for conducting toxicological studies. This guide details the established analytical workflows for TCPM detection, from sample collection and preparation to instrumental analysis.

Quantitative Data on Environmental Concentrations

The presence of TCPM has been documented in a variety of environmental samples across the globe. The following tables summarize the quantitative data from various studies, providing a comparative overview of TCPM concentrations in different matrices.

Table 1: this compound (TCPM) Concentrations in Biota

| Sample Matrix | Species | Location | Concentration Range | Units | Reference |

| Marine Mammal Blubber | Beluga Whale (Delphinapterus leucas) | St. Lawrence Estuary, Canada | 1.7 - 153 | ng/g lipid wt. | [2] |

| Marine Mammal Blubber | Grey Seal (Halichoerus grypus) | St. Lawrence Estuary, Canada | High levels reported | ng/g lipid wt. | [2] |

| Marine Mammal Blubber | Hooded Seal (Cystophora cristata) | St. Lawrence Estuary, Canada | High levels reported | ng/g lipid wt. | [2] |

| Marine Mammal Blubber | Harp Seal (Phoca groenlandica) | St. Lawrence Estuary, Canada | Low levels reported | ng/g lipid wt. | [2] |

| Marine Mammal Blubber | Harbour Seal (Phoca vitulina) | St. Lawrence Estuary, Canada | Intermediate levels reported | ng/g lipid wt. | [2] |

| Marine Mammals | Various species | North Sea and Dutch Wadden Sea | 0.2 - 2 | mg/kg lipid wt. | [7] |

| Fish | Marine and Freshwater species | Various | 0.005 - 0.4 | mg/kg lipid wt. | [7] |

| Fish | Various species | Gulf of Gdańsk, Baltic Sea | < 0.02 - 0.4 | ng/g wet wt. | [8][9] |

| Human Adipose Tissue | - | Japan | Slightly higher than previously reported | - | [4] |

Table 2: this compound (TCPM) Concentrations in Environmental Matrices

| Sample Matrix | Location | Concentration Range | Units | Reference |

| Sediment | Rhine delta | 1.2 and 3.0 | µg/kg dry wt. | [7] |

Experimental Protocols for TCPM Detection

The analysis of TCPM in environmental samples typically involves a multi-step process encompassing extraction, cleanup, and instrumental analysis. The following is a detailed, synthesized protocol based on methodologies reported in the scientific literature.[5][7]

Sample Preparation and Extraction

The initial step involves the extraction of TCPM from the sample matrix. The choice of extraction method depends on the sample type.

-

For Solid and Semi-Solid Samples (e.g., Sediment, Tissue):

-

Homogenization: Homogenize the sample to ensure uniformity. For biological tissues, this may involve grinding with anhydrous sodium sulfate to remove water.

-

Soxhlet Extraction:

-

Place the homogenized sample in a cellulose thimble.

-

Extract with a suitable organic solvent, such as a hexane/acetone mixture, for several hours (e.g., 6-8 hours).

-

The Soxhlet apparatus continuously cycles the solvent through the sample, ensuring efficient extraction of lipophilic compounds like TCPM.

-

-

-

For Water Samples:

-

Liquid-Liquid Extraction (LLE):

-

In a separatory funnel, extract the water sample with a water-immiscible organic solvent (e.g., dichloromethane or hexane).

-

Repeat the extraction multiple times (e.g., 3 times) to ensure complete transfer of TCPM to the organic phase.

-

Combine the organic extracts.

-

-

Solid-Phase Extraction (SPE):

-

Pass the water sample through an SPE cartridge packed with a suitable sorbent (e.g., C18).

-

Wash the cartridge to remove interfering polar compounds.

-

Elute the TCPM from the cartridge using a small volume of an organic solvent.

-

-

Extract Cleanup

Crude extracts from environmental samples contain numerous co-extracted substances (e.g., lipids, pigments) that can interfere with the instrumental analysis. Therefore, a thorough cleanup procedure is essential.

-

Gel Permeation Chromatography (GPC):

-

GPC is a size-exclusion chromatography technique highly effective for removing high-molecular-weight interferences like lipids.

-

Dissolve the concentrated extract in a suitable solvent (e.g., cyclohexane/ethyl acetate).

-

Inject the sample into a GPC column (e.g., Bio-Beads S-X3).

-

Elute with the same solvent. The larger lipid molecules will elute first, while the smaller TCPM molecules are retained longer, allowing for their collection in a separate fraction.

-

-

Adsorption Chromatography (e.g., Silica Gel or Florisil Column Chromatography):

-

This step further purifies the extract by separating compounds based on their polarity.

-

Pack a glass column with activated silica gel or Florisil.

-

Apply the concentrated GPC fraction to the top of the column.

-

Elute the column with a sequence of solvents of increasing polarity (e.g., starting with hexane and gradually adding dichloromethane or diethyl ether).

-

Collect the fractions and concentrate the fraction containing TCPM.

-

Instrumental Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical technique of choice for the quantification of TCPM.

-

Gas Chromatography (GC):

-

Column: A non-polar or semi-polar capillary column (e.g., DB-5ms) is typically used for separation.

-

Injection: A splitless injection is commonly employed to maximize the transfer of the analyte onto the column, enhancing sensitivity.

-

Temperature Program: A temperature gradient is used to separate TCPM from other co-eluting compounds. A typical program might start at a lower temperature (e.g., 80°C), ramp up to a higher temperature (e.g., 280°C), and hold for a period to ensure all compounds have eluted.

-

-

Mass Spectrometry (MS):

-

Ionization: Electron Impact (EI) ionization is commonly used. However, Negative Chemical Ionization (NCI) can provide higher sensitivity for TCPM.[7]

-

Detection: The mass spectrometer is typically operated in Selected Ion Monitoring (SIM) mode. In this mode, only specific ions characteristic of TCPM are monitored, which significantly increases the selectivity and sensitivity of the analysis.

-

Visualizing the Analytical Workflow

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols for TCPM detection in solid/biological and water samples.

References

- 1. Tris(4-chlorophenyl)methane (TCPM) and this compound (TCPMOH) disrupt pancreatic organogenesis and gene expression in zebrafish embryos - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Tris(4-chlorophenyl)methane and this compound disrupt pancreatic organogenesis and gene expression in zebrafish embryos - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Specific accumulation and elimination kinetics of tris(4-chlorophenyl)methane, this compound, and other persistent organochlorines in humans from Japan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The ecotoxicological contaminant this compound (TCPMOH) impacts embryonic development in zebrafish (Danio rerio). | Read by QxMD [read.qxmd.com]

- 6. The ecotoxicological contaminant this compound (TCPMOH) impacts embryonic development in zebrafish (Danio rerio) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Determination of this compound and tris(4-chlorophenyl)methane in fish, marine mammals and sediment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Tris (4-chlorophenyl) methane and tris (4-chlorophenyl) methanol in marine mammals from the Estuary and Gulf of St. Lawrence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. omicsonline.org [omicsonline.org]

An In-depth Technical Guide to the Solubility of Tris(4-chlorophenyl)methanol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Tris(4-chlorophenyl)methanol (CAS No. 3010-80-8), a compound of interest in various chemical and toxicological research fields. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document focuses on providing established qualitative solubility information and a detailed experimental protocol for determining its solubility in various organic solvents.

Introduction to this compound

This compound, also known as 4,4',4''-Trichlorotrityl alcohol, is a solid organic compound with the molecular formula C₁₉H₁₃Cl₃O.[1][2] It is recognized as a byproduct of DDT manufacturing and is considered a persistent environmental contaminant.[3][4] Understanding its solubility is crucial for a variety of applications, including toxicological studies, environmental fate and transport modeling, and the development of analytical methods for its detection.

Solubility Profile

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility | Citation |

| Water | Insoluble | [1][5] |

| Ethanol | Soluble | [1] |

| Dichloromethane | Soluble | [1] |

| Diethyl Ether | Soluble (implied) | [6] |

| Ligroine | Soluble (implied) | [6] |

Experimental Protocol for Solubility Determination: Isothermal Saturation (Shake-Flask) Method

The isothermal saturation method, commonly known as the shake-flask method, is a reliable and widely used technique for determining the equilibrium solubility of a solid compound in a solvent.[7] The following protocol provides a detailed methodology for determining the solubility of this compound in various organic solvents.

1. Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Glass flasks or vials with airtight stoppers

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for concentration analysis

-

Volumetric flasks and pipettes

2. Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of flasks, each containing a known volume of the desired organic solvent. The presence of excess solid is crucial to ensure that saturation is reached.[7]

-

Equilibration: Seal the flasks and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the flasks at a constant speed to facilitate the dissolution process. Equilibrium is typically reached within 24 to 72 hours.[8] To confirm that equilibrium has been established, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is confirmed when the concentration of subsequent samples remains constant.[7]

-

Phase Separation: Once equilibrium is reached, cease agitation and allow the flasks to stand in the temperature-controlled environment for a sufficient time to allow the excess solid to sediment. To separate the saturated solution from the undissolved solid, carefully withdraw an aliquot of the supernatant. This can be achieved by centrifugation followed by decantation of the clear solution, or by filtration through a chemically inert syringe filter.[7][9] It is critical to perform this step at the same temperature as the equilibration to prevent any temperature-induced changes in solubility.

-

Analysis: Accurately dilute the obtained saturated solution with the respective solvent to a concentration that falls within the linear range of the analytical method. Analyze the concentration of this compound in the diluted solution using a validated analytical technique such as HPLC or UV-Vis spectrophotometry.

-

Calculation: Calculate the solubility of this compound in the solvent based on the measured concentration and the dilution factor. The results can be expressed in various units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Experimental Workflow

The following diagram illustrates the logical workflow for the determination of this compound solubility using the isothermal saturation method.

References

- 1. chembk.com [chembk.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound | C19H13Cl3O | CID 76379 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. research.wur.nl [research.wur.nl]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. echemi.com [echemi.com]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. quora.com [quora.com]

- 9. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Tris(4-chlorophenyl)methanol: Molecular Structure, Stereoisomerism, and Toxicological Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tris(4-chlorophenyl)methanol is a persistent organic pollutant structurally related to the pesticide DDT. This technical guide provides a comprehensive overview of its molecular structure, synthesis, and toxicological effects, with a focus on its impact on developmental biology. This document summarizes key physicochemical properties, details experimental protocols for its synthesis and toxicological evaluation, and presents its known mechanisms of action through signaling pathway diagrams. All quantitative data are presented in structured tables for clarity and comparative analysis.

Molecular Structure and Properties

This compound, with the chemical formula C₁₉H₁₃Cl₃O, is a tertiary alcohol characterized by a central carbon atom bonded to three 4-chlorophenyl groups and one hydroxyl group.[1] Its structure is analogous to triphenylmethanol, with the addition of a chlorine atom at the para position of each phenyl ring.

Stereoisomerism

Despite the presence of a central carbon atom bonded to four different groups, this compound is an achiral molecule and does not exhibit stereoisomerism. The three 4-chlorophenyl groups are chemically identical and their free rotation allows for planes of symmetry, precluding the existence of stable enantiomers. The standard InChIKey for this compound, BPFKTJMHOWDJKI-UHFFFAOYSA-N, further supports its achiral nature.[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₉H₁₃Cl₃O | [2] |

| Molecular Weight | 363.67 g/mol | [3] |

| IUPAC Name | This compound | [2] |

| CAS Number | 3010-80-8 | [2] |

| Appearance | Solid | [3] |

| InChIKey | BPFKTJMHOWDJKI-UHFFFAOYSA-N | [2] |

Synthesis and Characterization

This compound can be synthesized through various organic chemistry routes, with the Grignard reaction being a common and effective method.

Experimental Protocol: Synthesis via Grignard Reaction

This protocol outlines the synthesis of this compound from 4-chlorobenzaldehyde and 4-chlorophenylmagnesium bromide.

Materials:

-

Magnesium turnings

-

Iodine crystal (catalyst)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

4-bromochlorobenzene

-

4-chlorobenzaldehyde

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

Procedure:

-

Preparation of the Grignard Reagent (4-chlorophenylmagnesium bromide):

-

In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings (1.2 equivalents).

-

Add a small crystal of iodine to activate the magnesium.

-

Add a minimal amount of anhydrous ether or THF to cover the magnesium.

-

Dissolve 4-bromochlorobenzene (1.0 equivalent) in anhydrous ether or THF in the dropping funnel.

-

Add a small portion of the 4-bromochlorobenzene solution to the magnesium suspension to initiate the reaction, which is indicated by heat evolution and disappearance of the iodine color.

-

Once initiated, add the remaining 4-bromochlorobenzene solution dropwise to maintain a gentle reflux.

-

After the addition is complete, stir the mixture at room temperature for 1 hour to ensure the complete formation of the Grignard reagent.[4]

-

-

Reaction with 4-chlorobenzaldehyde:

-

Cool the Grignard reagent solution to 0°C in an ice bath.

-

Dissolve 4-chlorobenzaldehyde (1.0 equivalent) in anhydrous ether or THF.

-

Add the 4-chlorobenzaldehyde solution dropwise to the stirred Grignard reagent at 0°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.[4]

-

-

Work-up and Purification:

-

Cool the reaction mixture in an ice bath and quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate.

-

Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Filter the solution and remove the solvent under reduced pressure to yield the crude product.

-

Purification can be achieved by recrystallization from a suitable solvent or by column chromatography on silica gel.[5]

-

Spectroscopic Characterization

¹H NMR: The proton NMR spectrum is expected to be relatively simple due to the molecule's symmetry.

-

A singlet for the hydroxyl proton (-OH), with its chemical shift being concentration and solvent dependent.

-

Two doublets in the aromatic region, corresponding to the ortho and meta protons of the three equivalent 4-chlorophenyl rings.

¹³C NMR: The carbon NMR spectrum will show distinct signals for the different carbon environments.

-

A signal for the central carbinol carbon.

-

Four signals in the aromatic region corresponding to the four different types of carbon atoms in the 4-chlorophenyl rings (the carbon attached to the central carbon, the carbon with the chlorine, and the two types of CH carbons).

X-ray Crystallography: A definitive crystal structure would provide precise bond lengths and angles. Based on related structures, the molecule is expected to adopt a propeller-like conformation in the solid state.

Toxicological Profile and Mechanism of Action

This compound is recognized as an environmental contaminant with significant biological effects, particularly on developmental processes.

Developmental Toxicity in Zebrafish

Zebrafish (Danio rerio) have emerged as a key model organism for studying the developmental toxicity of chemical compounds. Exposure of zebrafish embryos to this compound has been shown to induce a range of adverse effects.

Experimental Workflow for Zebrafish Developmental Toxicity Assay:

The following diagram illustrates a typical workflow for assessing the developmental toxicity of this compound using the zebrafish model.

Signaling Pathways and Molecular Mechanisms of Toxicity

The toxicity of this compound is believed to be mediated through multiple pathways, primarily involving endocrine disruption and interference with key metabolic processes.

Endocrine Disruption: this compound has been shown to exhibit endocrine-disrupting properties, acting as both an antiandrogen and an estrogen mimic.[6] This dual activity can lead to complex downstream effects on hormone-regulated developmental processes.

Developmental Toxicity Pathway: Studies in zebrafish have revealed that this compound exposure leads to the downregulation of several critical signaling pathways.[6] The following diagram illustrates the proposed toxicological pathway.

Conclusion

This compound is an achiral, persistent organic pollutant with documented developmental toxicity. Its synthesis is readily achievable through established organic chemistry techniques. Toxicological studies, particularly using the zebrafish model, have elucidated its potential to disrupt endocrine signaling and key metabolic pathways, leading to adverse developmental outcomes. Further research is warranted to fully characterize its toxicological profile and to obtain detailed structural and spectroscopic data to aid in its environmental monitoring and risk assessment. This guide provides a foundational resource for researchers and professionals working with or studying this environmentally relevant compound.

References

- 1. Zebrafish Embryo Developmental Toxicity Assay | RE-Place [re-place.be]

- 2. This compound | C19H13Cl3O | CID 76379 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. benchchem.com [benchchem.com]

- 5. cedar.wwu.edu [cedar.wwu.edu]

- 6. Tris(4-chlorophenyl)methane (TCPM) and this compound (TCPMOH) disrupt pancreatic organogenesis and gene expression in zebrafish embryos - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Tris(4-chlorophenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(4-chlorophenyl)methanol (TCPMOH) is a significant environmental contaminant, often found in conjunction with its parent compound, Tris(4-chlorophenyl)methane. It is recognized as a byproduct of the synthesis of the pesticide DDT. Due to its prevalence in various environmental and biological matrices and potential toxicological effects, robust and sensitive analytical methods are crucial for its detection and quantification. Gas chromatography coupled with mass spectrometry (GC-MS) is a highly effective technique for the analysis of this compound, offering excellent selectivity and sensitivity.

This document provides a detailed application note and a comprehensive set of protocols for the determination of this compound in various matrices using GC-MS. The methodologies described herein are intended to serve as a foundational resource for researchers and analysts in environmental monitoring, food safety, and toxicology.

Quantitative Data Summary

The following tables summarize the quantitative data from validated GC-MS methods for the analysis of this compound in biological matrices.

Table 1: Method Validation Parameters for this compound in Rat Plasma [1][2][3][4]

| Parameter | Value |

| Calibration Range | 1–100 ng/mL |

| Linearity (r²) | ≥ 0.9975 |

| Accuracy (Relative Error) | ±14.5% |

| Precision (Relative Standard Deviation) | ≤ 3.8% |

| Limit of Quantitation (LOQ) | 1 ng/mL |

| Limit of Detection (LOD) | 0.07 ng/mL |

Table 2: Recovery and Detection Limits in Various Matrices

| Matrix | Recovery (%) | Limit of Detection (LOD) |

| Rat Fetus | Not explicitly stated, but method was successfully applied[1][4] | Not explicitly stated, but method was successfully applied[1][4] |

| Fish | 90%[5] | 0.02 µg/kg[5] |

| Sediment | 90% (assumed similar to fish)[5] | 0.02 µg/kg (assumed similar to fish)[5] |

Experimental Protocols

Sample Preparation

The appropriate sample preparation protocol is critical for accurate and reproducible results and varies depending on the matrix.

a) Biological Tissues (e.g., Fish, Marine Mammals) [5]

-

Homogenization: Homogenize a representative portion of the tissue sample.

-

Soxhlet Extraction:

-

Mix the homogenized tissue with anhydrous sodium sulfate to remove water.

-

Place the mixture in a cellulose thimble.

-

Extract with a suitable solvent (e.g., hexane or a hexane/dichloromethane mixture) for 6-8 hours in a Soxhlet apparatus.

-

-

Lipid Removal (Gel Permeation Chromatography - GPC):

-

Concentrate the extract.

-

Dissolve the residue in a suitable solvent for GPC (e.g., cyclohexane/ethyl acetate).

-

Perform GPC to separate the lipids from the analytes.

-

-

Fractionation (Silica Gel Chromatography):

-

Pack a chromatography column with activated silica gel.

-

Apply the lipid-free extract to the column.

-

Elute with solvents of increasing polarity to isolate the fraction containing this compound.

-

-

Concentration: Evaporate the final fraction to a small volume and reconstitute in a solvent suitable for GC-MS injection (e.g., isooctane).

b) Sediment [5]

-

Drying: Air-dry the sediment sample and sieve to remove large debris.

-

Soxhlet Extraction:

-

Place a known amount of dried sediment in a cellulose thimble.

-

Extract with a suitable solvent (e.g., dichloromethane) for 6-8 hours in a Soxhlet apparatus.

-

-

Sulfur Removal (if necessary): Add activated copper to the extract to remove elemental sulfur.

-

Cleanup (Silica Gel Chromatography):

-